Chlorhexidine phosphanilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El fosfato de clorhexidina es un compuesto conocido por sus propiedades antimicrobianas de amplio espectro. Es eficaz contra bacterias grampositivas, bacterias gramnegativas y hongos. Este compuesto se utiliza principalmente en aplicaciones médicas y dentales debido a su capacidad para inactivar microorganismos de forma rápida y eficiente .

Métodos De Preparación

La preparación del fosfato de clorhexidina implica la síntesis de clorhexidina y su posterior reacción con ácido fosfánílico. La ruta sintética normalmente incluye los siguientes pasos:

Síntesis de Clorhexidina: La clorhexidina se sintetiza haciendo reaccionar isocianato de 4-clorofenilo con hexametilendiamina para formar un compuesto bis-guanida.

Reacción con ácido fosfánílico: El compuesto bis-guanida se hace reaccionar entonces con ácido fosfánílico en condiciones controladas para formar fosfato de clorhexidina.

Los métodos de producción industrial a menudo implican el uso de cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza y la concentración del producto final .

Análisis De Reacciones Químicas

El fosfato de clorhexidina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diversos productos de oxidación.

Reducción: El fosfato de clorhexidina puede reducirse a sus correspondientes derivados de amina.

Sustitución: Puede sufrir reacciones de sustitución, particularmente con halógenos, lo que lleva a la formación de derivados halogenados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro . Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y halogenados del fosfato de clorhexidina .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Chlorhexidine phosphanilate exhibits significant antimicrobial activity against a range of pathogens, making it a valuable agent in clinical settings.

- In Vitro Studies : Research has demonstrated that this compound is effective against common nosocomial pathogens, including Pseudomonas aeruginosa and Proteus mirabilis. In one study, CHP was tested in various concentrations (0.2% to 2%) and showed activity exceeding the minimum inhibitory concentration against all tested microorganisms within 24 hours of application .

- Case Study : A study involving burn patients compared CHP to silver sulfadiazine, a standard treatment for burn wounds. The results indicated that CHP was equally effective in reducing infection rates while offering a potentially less painful application method .

Wound Care Applications

This compound has been specifically evaluated for its use in wound care, particularly in burn treatment.

- Topical Cream Formulation : In clinical trials, CHP was formulated as a cream for topical application on burn wounds. Patients treated with CHP exhibited reduced infection rates comparable to those treated with traditional agents like silver sulfadiazine. However, initial studies reported discomfort upon application, leading to further investigations into optimal concentrations for patient tolerance .

- Mechanism of Action : The antimicrobial action of CHP is attributed to its ability to penetrate damaged skin effectively. Studies using Franz diffusion cells showed that while penetration through intact skin was limited, damaged skin allowed for significant absorption and activity against pathogens .

Dental Applications

This compound is also being explored in dental care due to its effectiveness in reducing plaque and gingivitis.

- Oral Rinses : Clinical trials have assessed the efficacy of chlorhexidine-based mouth rinses containing CHP. These products have shown promise in maintaining oral hygiene by significantly reducing bacterial counts and preventing plaque accumulation .

Medical Device Coatings

The use of this compound as a coating for medical devices is another area of research.

- Antimicrobial Coatings : CHP can be incorporated into coatings for devices such as catheters and surgical implants to prevent microbial colonization and biofilm formation. This application is critical in reducing the risk of infections associated with medical devices .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antimicrobial agents based on various studies:

| Antimicrobial Agent | Efficacy Against Pseudomonas aeruginosa | Efficacy Against Proteus mirabilis | Patient Tolerance |

|---|---|---|---|

| This compound | High | High | Moderate |

| Silver Sulfadiazine | High | Moderate | Good |

| Mupirocin | Moderate | Low | High |

Mecanismo De Acción

El mecanismo de acción del fosfato de clorhexidina implica su interacción con la membrana celular de los microorganismos. La molécula de clorhexidina con carga positiva se une a los sitios con carga negativa de la pared celular, desestabilizando la pared celular e interfiriendo con la ósmosis. Esto lleva a la fuga de componentes intracelulares y, en última instancia, a la muerte celular . En concentraciones elevadas, la clorhexidina hace que el citoplasma se coagule o solidifique .

Comparación Con Compuestos Similares

El fosfato de clorhexidina se compara a menudo con otros compuestos similares, como:

Digluconato de clorhexidina: Ambos compuestos tienen propiedades antimicrobianas similares, pero el fosfato de clorhexidina tiene un espectro de actividad más amplio.

Cloruro de cetilpiridinio: Este compuesto es menos eficaz que el fosfato de clorhexidina en términos de actividad antimicrobiana.

El fosfato de clorhexidina es único debido a su capacidad de unirse a las proteínas de los tejidos humanos, lo que lleva a una actividad antimicrobiana prolongada .

Actividad Biológica

Chlorhexidine phosphanilate (CHP) is a derivative of chlorhexidine, a well-established antiseptic with broad-spectrum antimicrobial properties. This article delves into the biological activity of CHP, exploring its mechanisms of action, efficacy against various microorganisms, and its applications in clinical settings.

This compound exhibits a dual mechanism of action, functioning as both a bactericidal and bacteriostatic agent. The biological activity of CHP can be attributed to the following mechanisms:

- Cell Membrane Disruption : CHP binds to negatively charged sites on bacterial cell walls, destabilizing them and disrupting osmotic balance. This leads to leakage of intracellular components and ultimately cell death .

- Substantivity : CHP demonstrates prolonged antimicrobial activity due to its ability to adhere to biological surfaces, including skin and mucous membranes. This property allows for sustained release and efficacy over time .

- Biofilm Inhibition : CHP has shown effectiveness in inhibiting the formation of biofilms, which are complex communities of microorganisms that are often resistant to conventional antimicrobials .

Antimicrobial Efficacy

This compound has been evaluated against a variety of pathogens, demonstrating significant antimicrobial activity:

- Gram-positive Bacteria : CHP is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. Studies indicate that it can achieve near-complete bacterial kill within 30 seconds at appropriate concentrations .

- Gram-negative Bacteria : It also shows efficacy against Gram-negative bacteria, although the response may vary depending on the specific strain .

- Fungi : CHP exhibits antifungal properties, effectively targeting species like Candida albicans, which is crucial in preventing infections in immunocompromised patients .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Streptococcus mutans | Bacteriostatic | |

| Escherichia coli | Variable | |

| Candida albicans | Antifungal |

Clinical Applications

This compound has found utility in various clinical settings due to its effective antimicrobial properties:

- Surgical Antisepsis : CHP is frequently used for preoperative skin disinfection, reducing the risk of surgical site infections .

- Dental Applications : Its ability to prevent plaque formation makes it a valuable agent in dental care, particularly for patients at high risk for periodontal disease .

- Wound Care : The sustained release characteristics allow for its application in wound dressings, promoting healing while preventing infection .

Case Studies

- Dental Health Impact : A study involving patients undergoing periodontal treatment demonstrated that rinsing with this compound resulted in significantly lower bacterial counts compared to control groups using standard mouthwashes. This highlights its potential as a superior oral antiseptic .

- Skin Antisepsis Efficacy : In a clinical trial assessing skin antisepsis before surgeries, this compound showed prolonged antimicrobial activity compared to other antiseptics like povidone-iodine, particularly in the presence of blood and protein-rich materials .

Propiedades

Número CAS |

77146-42-0 |

|---|---|

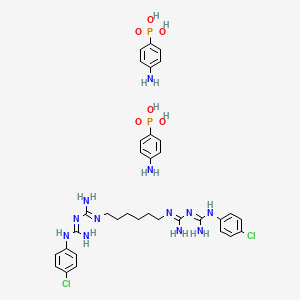

Fórmula molecular |

C34H46Cl2N12O6P2 |

Peso molecular |

851.7 g/mol |

Nombre IUPAC |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(4-aminophenyl)phosphonic acid |

InChI |

InChI=1S/C22H30Cl2N10.2C6H8NO3P/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-5-1-3-6(4-2-5)11(8,9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1-4H,7H2,(H2,8,9,10) |

Clave InChI |

NSCOCGOFKMUTMW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

SMILES isomérico |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl |

SMILES canónico |

C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Sinónimos |

chlorhexidine diphosphanilate chlorhexidine phosphanilate chlorhexidine phosphanilic acid complex WP 973 WP-973 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.